

Application Notes and Protocols: 2-Myristyldistearin as a Component in Liposome Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Myristyldistearin**

Cat. No.: **B1219593**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **2-Myristyldistearin**, a triglyceride, as a component in liposome formulations. While not a conventional primary liposome-forming lipid, its incorporation can offer advantages in modulating liposome properties for drug delivery applications. The following sections detail its physicochemical properties, potential applications, and detailed protocols for the preparation and characterization of liposomes containing **2-Myristyldistearin**.

Introduction

2-Myristyldistearin, also known as 1,3-distearoyl-2-myristoyl-glycerol, is a triacylglycerol containing two stearic acid chains and one myristic acid chain. In liposome preparation, it is not typically used as the primary structural component due to its non-amphipathic nature. However, its inclusion in phospholipid-based liposomes can significantly influence their physicochemical characteristics and functionality. The incorporation of triglycerides like **2-Myristyldistearin** into the lipid bilayer can increase membrane fluidity, which may enhance the encapsulation of hydrophobic drugs and influence the release profile of the payload.^{[1][2][3]}

Physicochemical Properties of 2-Myristyldistearin

Property	Value	Reference
Synonyms	1,3-distearoyl-2-myristoyl-glycerol, TG(18:0/14:0/18:0)	[4]
CAS Number	57396-99-3	[4]
Molecular Formula	C ₅₃ H ₁₀₂ O ₆	[4]
Molecular Weight	835.4 g/mol	[4]
Physical State	Solid at room temperature. Exhibits polymorphism.	[5]
Solubility	Soluble in organic solvents like chloroform.	[4]

Potential Applications in Liposome Formulations

The inclusion of **2-Myristyldistearin** in liposomal formulations can be explored for the following applications:

- Enhanced Encapsulation of Hydrophobic Drugs: By increasing the fluidity and creating more space within the lipid bilayer, triglycerides can improve the loading capacity of liposomes for poorly water-soluble drugs.[1][2]
- Modulation of Drug Release: The altered membrane properties due to the presence of **2-Myristyldistearin** can influence the release kinetics of the encapsulated drug, potentially leading to a more sustained release profile.[6]
- Stabilization of Formulations: In some cases, the incorporation of triglycerides can contribute to the overall stability of the liposomal formulation.[3][7]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of liposomes containing **2-Myristyldistearin**. These are generalized methods and may require optimization based on the specific application and other lipids used in the formulation.

Protocol 1: Liposome Preparation by Thin-Film Hydration Followed by Extrusion

This is a widely used method for preparing liposomes with a defined size distribution.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
- **2-Myristyldistearin**
- Cholesterol (optional, for membrane stabilization)
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
- Drug to be encapsulated (hydrophilic or hydrophobic)

Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Vortex mixer
- Nitrogen or argon gas source

Procedure:

- Lipid Film Formation:

- Dissolve the primary phospholipid, **2-Myristyldistearin**, and cholesterol (if using) in the organic solvent in a round-bottom flask. A typical starting molar ratio could be Phospholipid:Cholesterol:**2-Myristyldistearin** of 55:40:5. This ratio should be optimized for the specific application.
- If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
- Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
- Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
- Dry the film further under a stream of nitrogen or argon gas and then under vacuum for at least 2 hours to remove any residual solvent.[10]

- Hydration:
 - Add the aqueous buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
 - Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipids for about 1 hour. This process will form multilamellar vesicles (MLVs).[10]
- Extrusion:
 - For a more uniform size distribution, the MLV suspension is subjected to extrusion.
 - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Transfer the MLV suspension to the extruder.
 - Pass the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) of a defined size.[16]
- Purification:

- Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

- Method: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute a small aliquot of the liposome suspension with the aqueous buffer.
 - Measure the particle size and PDI using a DLS instrument.
 - Acceptable liposome preparations for many drug delivery applications have a PDI value below 0.2, indicating a narrow size distribution.[\[17\]](#)

2. Zeta Potential Analysis:

- Method: Laser Doppler Velocimetry
- Procedure:
 - Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).
 - Measure the zeta potential to determine the surface charge of the liposomes. The zeta potential is an indicator of the stability of the colloidal dispersion.

3. Encapsulation Efficiency (%EE):

- Procedure:
 - Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
 - Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.

- Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

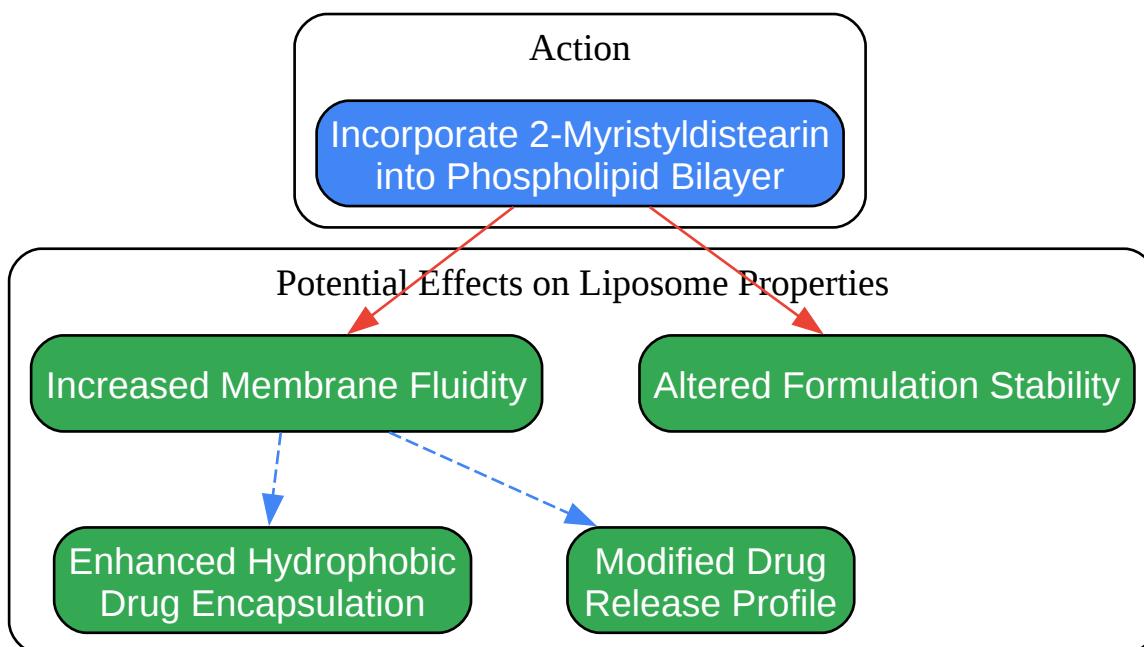
4. Morphological Analysis:

- Method: Transmission Electron Microscopy (TEM) or Cryo-TEM
- Procedure:
 - Prepare a sample of the liposome suspension on a TEM grid.
 - Negatively stain the sample (for conventional TEM) or flash-freeze the sample (for cryo-TEM).
 - Image the liposomes to observe their morphology (e.g., spherical shape, unilamellar or multilamellar structure).[18]

Quantitative Data Summary

The following table provides a hypothetical summary of how the incorporation of **2-Myristyldistearin** might affect the physicochemical properties of a standard DSPC/Cholesterol liposome formulation. These values are illustrative and would need to be determined experimentally.

Formulation (Molar Ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency of a Model Hydrophobic Drug (%)
DSPC:Chol (60:40)	110 ± 5	0.15 ± 0.02	-5 ± 2	65 ± 5
DSPC:Chol:2- Myristyldistearin (55:40:5)	115 ± 7	0.18 ± 0.03	-4 ± 2	75 ± 6
DSPC:Chol:2- Myristyldistearin (50:40:10)	125 ± 8	0.22 ± 0.04	-3 ± 1	82 ± 7


Note: The expected trend is a slight increase in size and PDI with increasing triglyceride content, and a significant increase in the encapsulation efficiency of a hydrophobic drug.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for liposome preparation incorporating **2-Myristyldistearin**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of **2-Myristyldistearin**'s effects on liposomes.

Conclusion

The incorporation of **2-Myristyldistearin** into phospholipid-based liposomes presents a promising strategy for enhancing the delivery of hydrophobic drugs. While not a conventional liposome-forming lipid, its role as a membrane fluidizer can be leveraged to improve drug loading and modulate release characteristics. The provided protocols offer a starting point for researchers to explore the potential of **2-Myristyldistearin** in their specific liposomal drug delivery systems. It is crucial to note that extensive optimization of the lipid composition and preparation parameters will be necessary to achieve the desired physicochemical properties and therapeutic efficacy for any given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of triglycerides on the hydrophobic drug loading capacity of saturated phosphatidylcholine-based liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Physicochemical properties of extruded and non-extruded liposomes containing the hydrophobic drug dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. リポソーム調製 – Avanti® Polar Lipids [sigmaaldrich.com]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. mdpi.com [mdpi.com]
- 14. Liposome extruder - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Myristyldistearin as a Component in Liposome Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219593#2-myristyldistearin-as-a-component-in-liposome-preparation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com